molecular formula C18H13N3O2 B5805750 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone

2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone

Cat. No. B5805750
M. Wt: 303.3 g/mol
InChI Key: ZEBALCRPZGATMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone is a heterocyclic organic compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its biological activity by interacting with various cellular targets, including enzymes and receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of pro-inflammatory mediators. Additionally, it has been shown to interact with the estrogen receptor, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone are diverse and depend on the specific biological activity being studied. For example, its anti-inflammatory activity is characterized by the inhibition of pro-inflammatory cytokine production, while its anticancer activity is characterized by the induction of apoptosis and inhibition of tumor growth. Additionally, this compound has been shown to exhibit antimicrobial activity by disrupting bacterial cell membranes and inhibiting fungal growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutic agents. Additionally, its synthesis is relatively simple and can be achieved using readily available starting materials. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential interactions with other cellular targets. Furthermore, its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases, warrant further investigation.

Synthesis Methods

The synthesis of 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone can be achieved through various methods, including the Hantzsch reaction, reflux condensation, and microwave-assisted synthesis. One of the most commonly used methods for the synthesis of this compound is the Hantzsch reaction, which involves the condensation of 2-aminobenzimidazole, acetylacetone, and furfural in the presence of a catalyst such as ammonium acetate. The product obtained from this reaction is then purified through recrystallization using a suitable solvent.

Scientific Research Applications

2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been found to possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.

properties

IUPAC Name

2-(furan-2-yl)-3-(3-methylpyridin-2-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-12-6-4-10-19-16(12)21-17(15-9-5-11-23-15)20-14-8-3-2-7-13(14)18(21)22/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBALCRPZGATMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-furyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone

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